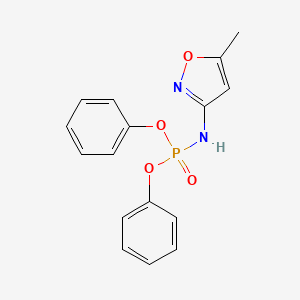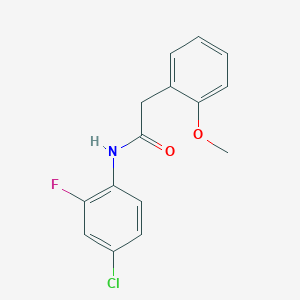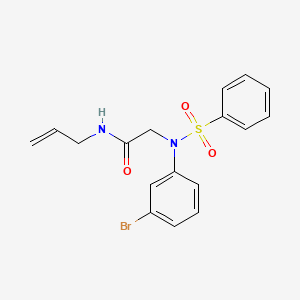![molecular formula C19H18FNO2 B4899194 8-[4-(4-fluorophenoxy)butoxy]quinoline](/img/structure/B4899194.png)
8-[4-(4-fluorophenoxy)butoxy]quinoline
Descripción general
Descripción
8-[4-(4-fluorophenoxy)butoxy]quinoline, also known as FPQ or Compound 13, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPQ belongs to the quinoline family of compounds and has been shown to possess a variety of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of 8-[4-(4-fluorophenoxy)butoxy]quinoline is not fully understood. However, studies have suggested that it acts by modulating various signaling pathways involved in cell growth, inflammation, and viral replication. 8-[4-(4-fluorophenoxy)butoxy]quinoline has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It also inhibits the activity of viral enzymes such as NS5B, which is essential for the replication of hepatitis C virus.
Biochemical and Physiological Effects:
8-[4-(4-fluorophenoxy)butoxy]quinoline has been shown to have several biochemical and physiological effects. In vitro studies have shown that 8-[4-(4-fluorophenoxy)butoxy]quinoline can induce apoptosis, inhibit cell proliferation, and reduce inflammation. In vivo studies have shown that 8-[4-(4-fluorophenoxy)butoxy]quinoline can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-[4-(4-fluorophenoxy)butoxy]quinoline in lab experiments is its broad range of biological activities. 8-[4-(4-fluorophenoxy)butoxy]quinoline has been shown to possess anti-inflammatory, anticancer, and antiviral properties, making it a versatile compound for studying various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 8-[4-(4-fluorophenoxy)butoxy]quinoline. One area of interest is the development of analogs with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 8-[4-(4-fluorophenoxy)butoxy]quinoline with other drugs or compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of 8-[4-(4-fluorophenoxy)butoxy]quinoline and its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
8-[4-(4-fluorophenoxy)butoxy]quinoline has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anticancer activity. Several studies have shown that 8-[4-(4-fluorophenoxy)butoxy]quinoline can induce cell death in various cancer cell lines, including breast, prostate, and lung cancer cells. 8-[4-(4-fluorophenoxy)butoxy]quinoline has also been shown to inhibit the growth of cancer cells by blocking the cell cycle and inducing apoptosis.
Another area of research is the anti-inflammatory activity of 8-[4-(4-fluorophenoxy)butoxy]quinoline. Inflammation is a common feature of many diseases, including arthritis, asthma, and inflammatory bowel disease. 8-[4-(4-fluorophenoxy)butoxy]quinoline has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
8-[4-(4-fluorophenoxy)butoxy]quinoline also exhibits antiviral activity against several viruses, including influenza and hepatitis C virus. It has been shown to inhibit viral replication by targeting viral enzymes and blocking viral entry into host cells.
Propiedades
IUPAC Name |
8-[4-(4-fluorophenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c20-16-8-10-17(11-9-16)22-13-1-2-14-23-18-7-3-5-15-6-4-12-21-19(15)18/h3-12H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQGGYZSMACAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(4-Fluorophenoxy)butoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-{2-[(2-fluorobenzyl)oxy]benzyl}-4-(4-morpholinyl)aniline](/img/structure/B4899120.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4899127.png)


![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4899159.png)
![2-methoxy-N-{1-[1-(1-pyrrolidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4899163.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899166.png)


![ethyl 4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4899187.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4899199.png)
![3,5-dichloro-4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4899204.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4899210.png)